

# Spectroscopic Profile of 5-Chloro-2-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-methylphenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-methylphenol** (CAS No: 5306-98-9), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **5-Chloro-2-methylphenol** is C<sub>7</sub>H<sub>7</sub>ClO, with a molecular weight of 142.58 g/mol .<sup>[1]</sup> The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **5-Chloro-2-methylphenol** are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Chloro-2-methylphenol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
9.94	Singlet	OH
7.13-7.16	Multiplet	Ar-H
6.80	Singlet	Ar-H
6.57	Doublet	Ar-H
2.34	Singlet	CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 400MHz.[\[2\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Chloro-2-methylphenol**

Chemical Shift ( $\delta$ ) ppm	Assignment
152.71	C-OH
137.49	C-CH <sub>3</sub>
129.33	Ar-C
120.65	Ar-C
117.18	Ar-C
116.68	Ar-C
20.49	CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Instrument Frequency: 100MHz.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The major absorption bands in the IR spectrum of **5-Chloro-2-methylphenol** are presented below.

Table 3: IR Spectroscopic Data for **5-Chloro-2-methylphenol**

Wavenumber (cm <sup>-1</sup> )	Interpretation
3550 - 3230 (broad)	O-H stretch (due to hydrogen bonding)
3100 - 3000	Aromatic C-H stretch
1600 - 1440	Aromatic C=C ring stretch
1410 - 1310	C-O stretch
1230 - 1140	C-O stretch
~800	C-Cl stretch

Note: The exact positions of the peaks can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **5-Chloro-2-methylphenol**

m/z	Interpretation
142	Molecular ion [M] <sup>+</sup>
107	[M-Cl] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

The presence of the chlorine isotope (<sup>37</sup>Cl) will result in an [M+2]<sup>+</sup> peak at m/z 144 with an intensity of approximately one-third of the molecular ion peak.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: A sample of **5-Chloro-2-methylphenol** (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- <sup>1</sup>H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
- <sup>13</sup>C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate integration.

## IR Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **5-Chloro-2-methylphenol** was ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (GC-MS)

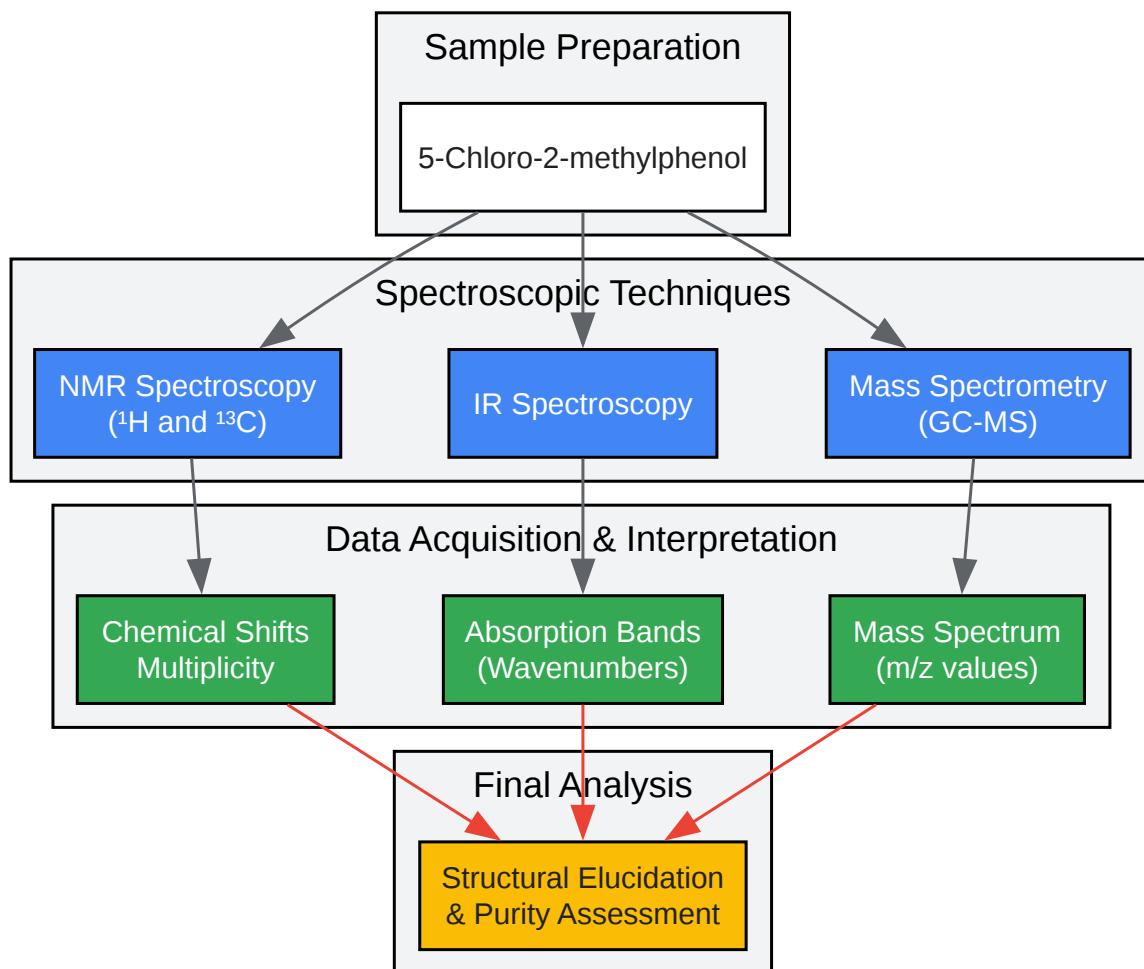
- Sample Preparation: A dilute solution of **5-Chloro-2-methylphenol** was prepared in a suitable volatile solvent such as dichloromethane or methanol.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

- Gas Chromatography: The sample was injected into the GC, where it was vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ensure good separation of the analyte from any impurities.
- Mass Spectrometry: As the compound eluted from the GC column, it entered the mass spectrometer, where it was ionized by a beam of electrons (typically at 70 eV). The resulting ions were then separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Chloro-2-methylphenol**.

## Workflow for Spectroscopic Analysis of 5-Chloro-2-methylphenol

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Caption: Workflow of Spectroscopic Analysis.

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## References

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